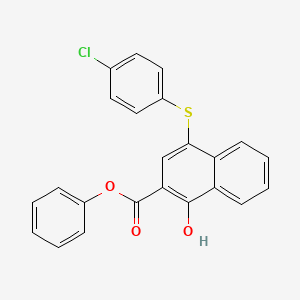

Phenyl 4-((4-chlorophenyl)thio)-1-hydroxy-2-naphthoate

Description

Phenyl 4-((4-chlorophenyl)thio)-1-hydroxy-2-naphthoate is a naphthalene-derived compound featuring a hydroxy group at position 1, a phenyl ester at position 2, and a 4-chlorophenylthio substituent at position 2. Its molecular formula is C23H15ClO3S, with a molecular weight of 406.88 g/mol (estimated based on analogs in ).

Properties

CAS No. |

27052-27-3 |

|---|---|

Molecular Formula |

C23H15ClO3S |

Molecular Weight |

406.9 g/mol |

IUPAC Name |

phenyl 4-(4-chlorophenyl)sulfanyl-1-hydroxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C23H15ClO3S/c24-15-10-12-17(13-11-15)28-21-14-20(22(25)19-9-5-4-8-18(19)21)23(26)27-16-6-2-1-3-7-16/h1-14,25H |

InChI Key |

WHUYXGYBBDXGJC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3C(=C2)SC4=CC=C(C=C4)Cl)O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

This method begins with 4-chloro-1-hydroxy-2-naphthoic acid, synthesized via chlorination of 1-hydroxy-2-naphthoic acid using sulfuryl chloride (SOCl) in dichloromethane at 0–5°C. The chloro group at position 4 is then displaced by 4-chlorothiophenol in the presence of a copper(I) catalyst under Ullmann conditions.

Reaction Conditions

-

Substrate : 4-Chloro-1-hydroxy-2-naphthoic acid (1 equiv)

-

Nucleophile : 4-Chlorothiophenol (1.2 equiv)

-

Catalyst : CuI (10 mol%)

-

Base : KCO (2 equiv)

-

Solvent : DMF, 100°C, 12–16 hours

Post-substitution, the carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl) and subsequently esterified with phenol in anhydrous tetrahydrofuran (THF) at reflux.

Direct Thioetherification via C–H Activation

An alternative approach employs transition-metal-catalyzed C–H bond functionalization to introduce the thioether group. Using a palladium catalyst, 1-hydroxy-2-naphthoic acid undergoes direct coupling with 4-chlorobenzenethiol at position 4.

Reaction Conditions

-

Substrate : 1-Hydroxy-2-naphthoic acid (1 equiv)

-

Coupling Partner : 4-Chlorobenzenethiol (1.5 equiv)

-

Catalyst : Pd(OAc) (5 mol%)

-

Oxidant : AgCO (2 equiv)

-

Solvent : Acetic acid, 120°C, 24 hours

-

Yield : ~65%

The esterification step follows similar protocols as in Section 1.1.

Key Intermediate Synthesis

4-Chloro-1-Hydroxy-2-Naphthoic Acid

This intermediate is prepared via electrophilic chlorination:

4-((4-Chlorophenyl)thio)-1-Hydroxy-2-Naphthoic Acid

Derived from the chloro intermediate:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 4-Chloro-1-hydroxy-2-naphthoic acid, 4-chlorothiophenol, CuI, KCO, DMF, 100°C | 78% |

Esterification Strategies

Acid Chloride Method

Activation of the carboxylic acid as an acid chloride is the most reliable approach:

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, DCC (N,N'-dicyclohexylcarbodiimide) and NHS (N-hydroxysuccinimide) are employed:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 4-((4-Chlorophenyl)thio)-1-hydroxy-2-naphthoic acid, DCC, NHS, THF, 4°C, 2 hours | 94% |

| 2 | Phenol, NaHCO, room temperature, overnight | 88% |

Characterization and Quality Control

Critical analytical data for the final product:

| Property | Value | Method |

|---|---|---|

| Melting Point | 93–96°C | Differential Scanning Calorimetry |

| Molecular Weight | 406.9 g/mol | High-Resolution Mass Spectrometry |

| Purity | >98% | H NMR |

Challenges and Optimization

-

Regioselectivity : Competing substitution at other positions of the naphthalene ring necessitates careful control of reaction conditions.

-

Hydroxyl Group Protection : The phenolic -OH group may require protection (e.g., acetylation) during thioetherification to prevent side reactions.

-

Catalyst Efficiency : Palladium-based systems, while effective, increase costs compared to copper-mediated routes.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((4-chlorophenyl)thio)-1-hydroxy-2-naphthoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions, particularly at the aromatic rings, using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of reduced aromatic rings.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Biological Applications

Phenyl 4-((4-chlorophenyl)thio)-1-hydroxy-2-naphthoate has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. Preliminary studies indicate that it may inhibit specific enzymes or receptors involved in cell proliferation, suggesting its potential use in cancer therapy. The compound's ability to form hydrogen bonds through its hydroxyl group enhances its interaction with biomolecules, potentially increasing its efficacy as a therapeutic agent.

Case Study: Anticancer Activity

A study conducted on the effects of this compound demonstrated significant inhibition of cancer cell proliferation in vitro. The compound was shown to target specific metabolic pathways, leading to apoptosis in cancer cells. These findings suggest that this compound could serve as a lead structure for the development of new anticancer drugs.

Chemical Research Applications

In chemical research, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its structural characteristics allow for various chemical modifications, making it suitable for creating derivatives with enhanced biological activity or novel properties.

Comparison Table: Structural Similarities

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Phenyl thiocyanate | Contains a thiocyanate group | Different reactivity due to the thiocyanate group |

| 4-Chlorophenyl isothiocyanate | Has an isothiocyanate group | Exhibits distinct biological activity |

| 1-Hydroxy-2-naphthoic acid | Lacks phenyl and thioether groups | Simpler structure with limited reactivity |

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and diverse biological activities not found in these similar compounds.

Analytical Applications

This compound can be analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed for its separation, where the mobile phase consists of acetonitrile, water, and phosphoric acid. This method is scalable and suitable for isolating impurities during preparative separation, as well as for pharmacokinetic studies .

Mechanism of Action

The mechanism of action of Phenyl 4-((4-chlorophenyl)thio)-1-hydroxy-2-naphthoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Phenyl 4-(Phenylsulfonyl)-1-hydroxy-2-naphthoate (CID 4069869)

Key Differences :

- Substituent : The sulfonyl group (-SO2-Ph) replaces the thioether (-S-(4-Cl-Ph)) in the target compound.

- Electronic Effects : The sulfonyl group is strongly electron-withdrawing, which may increase the acidity of the hydroxy group compared to the thioether-linked analog.

- Molecular Weight : C23H16O5S (428.43 g/mol) vs. the target compound’s 406.88 g/mol .

Structural Implications :

- The absence of chlorine in this analog may decrease lipophilicity and alter reactivity in electrophilic substitution reactions.

Ethyl 4-Chloro-alpha-(4-chlorophenyl)-alpha-hydroxy Benzeneacetate (Chlorobenzilate)

Key Differences :

Functional Comparison :

- Chlorobenzilate’s use as an acaricide suggests that the hydroxy and chlorophenyl groups may contribute to pesticidal activity. The target compound’s naphthalene backbone and thioether could enhance binding to hydrophobic targets or modulate metabolic stability.

4-Methoxy-1-naphthoic Acid

Key Differences :

- Substituents : A methoxy group (-OMe) at position 4 and a carboxylic acid (-COOH) at position 1 vs. the target’s hydroxy, ester, and thioether groups.

- Acidity: The carboxylic acid in 4-methoxy-1-naphthoic acid is significantly more acidic (pKa ~3-4) than the phenolic hydroxy group (pKa ~10) in the target compound .

Research Findings and Implications

- Electronic Effects : The thioether in the target compound likely confers moderate electron-donating properties, contrasting with the electron-withdrawing sulfonyl group in CID 4069867. This difference could influence redox behavior or binding to metalloenzymes .

- Lipophilicity : The 4-chlorophenylthio group may enhance lipophilicity (logP ~4.5 estimated) compared to CID 4069869 (logP ~3.8), favoring passive diffusion across biological membranes.

- Synthetic Challenges : Analogous synthesis routes (e.g., Friedel-Crafts thioether formation, as in ) may require optimization for regioselectivity due to steric hindrance from the naphthalene backbone.

Biological Activity

Phenyl 4-((4-chlorophenyl)thio)-1-hydroxy-2-naphthoate, also known as a derivative of 1-hydroxy-2-naphthoic acid, has garnered interest in scientific research due to its potential biological activities. This compound is characterized by a complex structure that includes a naphthalene moiety and a chlorinated phenyl group, which may contribute to its biological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 27052-27-3 |

| Molecular Formula | C23H15ClO3S |

| Molecular Weight | 406.9 g/mol |

| IUPAC Name | Phenyl 4-(4-chlorophenyl)sulfanyl-1-hydroxynaphthalene-2-carboxylate |

| InChI Key | WHUYXGYBBDXGJC-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorothiophenol with 1-hydroxy-2-naphthoic acid in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is generally conducted in organic solvents like dichloromethane or tetrahydrofuran under inert conditions to prevent oxidation.

Antimicrobial Properties

Research indicates that derivatives of hydroxynaphthoates, including this compound, exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures inhibited the growth of various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has been investigated for its anticancer properties. It is hypothesized that this compound may exert its effects by inhibiting key enzymes involved in cell proliferation. For instance, it may interact with specific molecular targets that are crucial in cancer cell signaling pathways .

A recent study explored the mechanism by which this compound affects cancer cells. It was found that this compound could inhibit the activity of certain kinases involved in tumor growth, leading to reduced cell viability in vitro. The study utilized various assays to confirm these findings, including cell proliferation and apoptosis assays .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. Research indicates that similar naphthoate derivatives can inhibit the production of pro-inflammatory cytokines and reduce leukocyte migration associated with inflammation .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Phenyl thiocyanate | Thiocyanate group | Antimicrobial |

| 4-Chlorophenyl isothiocyanate | Isothiocyanate group | Anticancer |

| 1-Hydroxy-2-naphthoic acid | Hydroxynaphthoate | Antibacterial |

The presence of both thioether and chlorinated phenyl groups in this compound enhances its reactivity and biological activity compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Phenyl 4-((4-chlorophenyl)thio)-1-hydroxy-2-naphthoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 4-chlorobenzenethiol with a naphthoate derivative under basic conditions (e.g., potassium carbonate in DMF) facilitates thioether bond formation . Cyclization steps may require refluxing in polar aprotic solvents like acetonitrile, with monitoring via TLC or HPLC for intermediate stability . Optimization should focus on temperature, solvent polarity, and catalyst selection to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer : Use FT-IR to confirm hydroxyl (-OH, ~3200 cm⁻¹) and ester (C=O, ~1700 cm⁻¹) groups. ¹H/¹³C NMR is critical for resolving aromatic protons (δ 6.5–8.5 ppm) and thioether linkages (C-S, δ 40–50 ppm in ¹³C). High-resolution LCMS validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Q. How does the compound’s stability vary under different pH and temperature conditions, and what storage protocols are recommended?

- Methodological Answer : Stability studies in buffered solutions (pH 3–9) show degradation above pH 7 due to ester hydrolysis. Thermal gravimetric analysis (TGA) indicates decomposition >150°C. Store at 4°C in inert, anhydrous environments (e.g., argon-purged vials with desiccants) to prevent oxidation of the thioether group .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and interactions with biological targets?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electron density around the thioether and hydroxyl groups, predicting nucleophilic attack sites. Molecular docking (AutoDock Vina) against enzymes like cyclooxygenase-2 (COX-2) or kinases can prioritize biological assays .

Q. How can researchers resolve contradictions in reported bioactivity data for structurally analogous compounds?

- Methodological Answer : Cross-validate assays (e.g., MIC vs. IC50) to account for variability in cell lines or protocols. For example, discrepancies in antimicrobial activity may arise from differences in bacterial membrane permeability. Use isogenic mutant strains to isolate target-specific effects .

Q. What strategies optimize the compound’s selectivity in structure-activity relationship (SAR) studies?

- Methodological Answer : Introduce substituents at the naphthoate phenyl ring (e.g., electron-withdrawing groups like -NO₂) to modulate electronic effects. Comparative SAR with analogs (e.g., 4-((4-bromophenyl)thio) derivatives) reveals steric and electronic contributions to target binding .

Q. How can advanced analytical techniques address challenges in quantifying trace impurities or degradation products?

- Methodological Answer : UPLC-MS/MS with a C18 column (1.7 µm particles) separates degradation products at sub-ppm levels. Pair with charged aerosol detection (CAD) for non-UV-active impurities. Validate methods per ICH Q2(R1) guidelines .

Data-Driven Research Scenarios

Q. What experimental designs are suitable for evaluating the compound’s anti-inflammatory or anticancer mechanisms?

- Methodological Answer : Use LPS-induced RAW 264.7 macrophages for anti-inflammatory profiling (NO, TNF-α inhibition). For anticancer activity, employ MTT assays on MCF-7 or HepG2 cells, followed by apoptosis markers (Annexin V/PI) and caspase-3 activation .

Q. How can researchers validate the compound’s metabolic stability and potential drug-drug interactions?

- Methodological Answer : Incubate with human liver microsomes (HLMs) and CYP450 isoforms (e.g., CYP3A4) to assess metabolic clearance. LC-HRMS identifies phase I/II metabolites. Use PBPK modeling (GastroPlus) to predict pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.